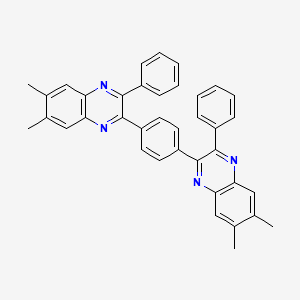
2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. The presence of phenyl groups and methyl substitutions further enhances its chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) typically involves multi-step organic reactions. One common method includes the condensation of 1,4-phenylenediamine with 6,7-dimethyl-3-phenylquinoxaline-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The final product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction may produce partially or fully reduced quinoxaline compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological outcomes. The compound’s photophysical properties also enable it to participate in energy transfer processes, making it useful in imaging and sensor applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-4,9-dihydrofuro[2,3-b]quinoxalin-3(2H)-one): Shares a similar core structure but with different functional groups.
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl-oxazole): Another compound with a similar phenylene linkage but different heterocyclic rings.
Uniqueness
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) is unique due to its specific combination of phenyl and methyl substitutions on the quinoxaline rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
647375-65-3 |
|---|---|
Molekularformel |
C38H30N4 |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
2-[4-(6,7-dimethyl-3-phenylquinoxalin-2-yl)phenyl]-6,7-dimethyl-3-phenylquinoxaline |
InChI |
InChI=1S/C38H30N4/c1-23-19-31-33(21-25(23)3)41-37(35(39-31)27-11-7-5-8-12-27)29-15-17-30(18-16-29)38-36(28-13-9-6-10-14-28)40-32-20-24(2)26(4)22-34(32)42-38/h5-22H,1-4H3 |
InChI-Schlüssel |
SEKBSJWONMDXOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=NC6=C(C=C(C(=C6)C)C)N=C5C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)
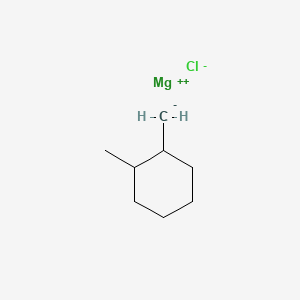
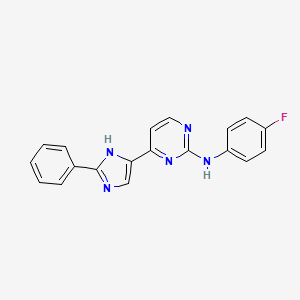
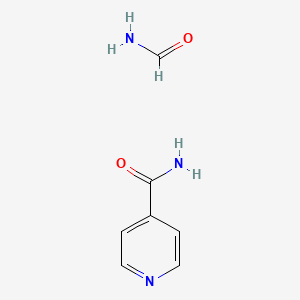
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12609760.png)
![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)
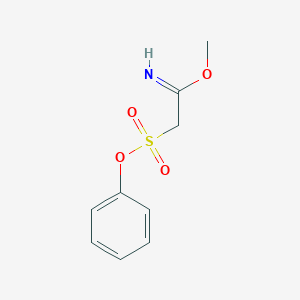
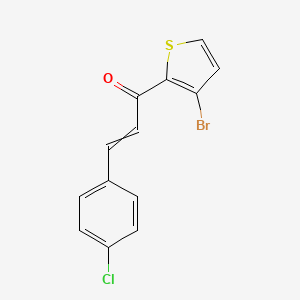
![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)
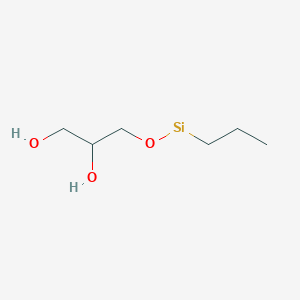

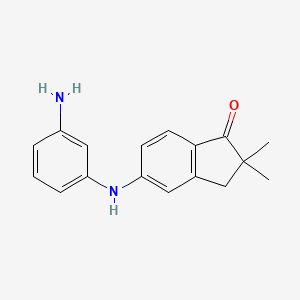
![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)

